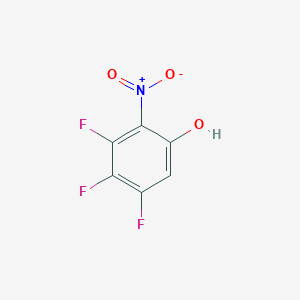

3,4,5-Trifluoro-2-nitrophenol

Vue d'ensemble

Description

3,4,5-Trifluoro-2-nitrophenol is an organic compound with the molecular formula C6H2F3NO3 It is a derivative of phenol, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-nitrophenol typically involves the nitration of 3,4,5-trifluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the nitration process.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trifluoro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products

Reduction: 3,4,5-Trifluoro-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: 3,4,5-Trifluoro-2-benzoquinone.

Applications De Recherche Scientifique

Toxicological Applications

1.1 Lampricide in Aquatic Environments

TFM is primarily known for its use as a lampricide to control invasive sea lamprey populations (Petromyzon marinus) in the Great Lakes. The compound has shown effectiveness in reducing lamprey populations by disrupting their reproductive cycle. Studies indicate that TFM affects ATP production in lampreys, leading to energy depletion and subsequent mortality .

A notable study published in Aquatic Toxicology examined the mechanism of TFM toxicity, revealing that it impairs ATP supply to match cellular demand, which is critical for the survival of lamprey larvae . The compound's efficacy and environmental impact have been documented extensively, making it a key tool in managing invasive species.

1.2 Residue Studies

Research has also focused on the residues of TFM in fish tissues post-treatment. A study analyzed the concentration and persistence of TFM and its metabolite, TFM glucuronide, in rainbow trout muscle tissue following exposure to TFM . The findings suggest that while TFM is effective as a lampricide, its residues can be monitored to assess environmental safety and compliance with regulations.

Environmental Applications

2.1 Contaminant Monitoring

TFM is classified among nitrophenols that are often found at hazardous waste sites. Its detection is crucial for monitoring environmental contamination and assessing risks associated with industrial activities . The compound's presence in soil and water bodies has prompted investigations into its degradation pathways and environmental fate.

2.2 Biodegradation Studies

Studies on the biodegradation of nitrophenols, including TFM, have revealed insights into microbial interactions with these compounds. Research indicates that certain microorganisms can degrade nitrophenols under aerobic conditions, which is significant for bioremediation efforts aimed at cleaning contaminated sites .

Chemical Synthesis Applications

3.1 Synthesis of Pharmaceuticals and Agrochemicals

TFM serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances biological activity and stability in synthesized compounds . Research has documented its use in developing new pesticides and fungicides, highlighting its role in agricultural chemistry.

3.2 Research Reagent

As a reagent, TFM is utilized in organic synthesis to create complex molecules with specific functional groups. Its unique chemical properties allow chemists to explore novel pathways for synthesizing compounds used in diverse applications ranging from dyes to pharmaceuticals .

Case Studies

Mécanisme D'action

The mechanism of action of 3,4,5-Trifluoro-2-nitrophenol involves its interaction with biological molecules, particularly enzymes. The nitro group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trifluoro-2-aminophenol: Similar structure but with an amino group instead of a nitro group.

3,4,5-Trifluorophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,6-Trifluoronitrobenzene: Similar in having three fluorine atoms and a nitro group, but the positions of the substituents differ.

Uniqueness

3,4,5-Trifluoro-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and a nitro group makes it highly reactive in nucleophilic aromatic substitution reactions, providing a versatile platform for further chemical modifications.

Activité Biologique

3,4,5-Trifluoro-2-nitrophenol is a fluorinated phenolic compound with significant biological activity. Its properties make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential applications.

The molecular formula for this compound is . Its structure includes a nitro group and three fluorine atoms attached to a phenolic ring, contributing to its unique chemical behavior.

Toxicity Profile

Research indicates that this compound exhibits notable toxicity in aquatic organisms. For example:

- Acute Toxicity : In studies involving fish species like Salmo gairdneri (rainbow trout), exposure to high concentrations resulted in symptoms consistent with anoxia and respiratory distress due to mucus accumulation on gill surfaces .

- Human Health Assessment : In rat studies, the acute oral LD50 was reported at 141 mg/kg, classifying it as a moderate toxin (Toxicity Category II), while dermal exposure showed minimal toxicity (LD50 > 2000 mg/kg) and slight skin irritation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts:

- Bactericidal Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes .

- Synergistic Effects : Studies indicate that when combined with other compounds, such as triterpenoids or flavonoids, the antimicrobial efficacy can be enhanced significantly .

Table 1: Summary of Biological Activities

Case Study: Aquatic Toxicity

In a study by Applegate (1963), it was observed that exposure to this compound led to significant physiological changes in lampreys. The compound caused vasodilation and increased permeability of vascular endothelium. These findings suggest that the compound's effects are not solely due to chemical toxicity but may also involve physiological disruptions .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The presence of the nitro group is particularly significant as it can lead to the formation of nitrosamines under certain conditions, which are known for their mutagenic properties.

Propriétés

IUPAC Name |

3,4,5-trifluoro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTXIKPOLVNCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707365 | |

| Record name | 3,4,5-Trifluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923033-24-3 | |

| Record name | 3,4,5-Trifluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.